Predicted Physicochemical Divergence: 1.42 g/cm³ Density and −0.93 pKa Differentiate from Parent Indolizine Scaffold
The incorporation of the strained aziridine ring into the indolizine framework produces a marked increase in predicted density and a dramatic shift in basicity compared to unsubstituted indolizine . The target compound exhibits a predicted density of 1.42±0.1 g/cm³ and a predicted pKa of −0.93±0.20, whereas indolizine (CAS 274-40-8) displays a density of 1.0±0.1 g/cm³ and is typically weakly basic with pKa values of its conjugate acid estimated near 5–6 for related indolizines . The near-zero pKa indicates that 1H-azireno[2,3-a]indolizine remains predominantly unprotonated under physiological pH (7.4), which alters its membrane permeability and intracellular distribution relative to more basic indolizine derivatives that exist partially protonated [1].
| Evidence Dimension | Density (g/cm³, predicted) |
|---|---|
| Target Compound Data | 1.42 ± 0.1 |
| Comparator Or Baseline | Indolizine (CAS 274-40-8): 1.0 ± 0.1 |
| Quantified Difference | Approximately 42% higher density |
| Conditions | ACD/Labs Percepta prediction at 20°C, 760 Torr |
Why This Matters
Higher density suggests more compact molecular packing, which can influence crystallinity, solubility, and formulation behavior—critical parameters for chemical procurement and solid-state development.
- [1] Manallack DT, et al. The significance of acid/base properties in drug discovery. Chem Soc Rev. 2013;42(2):485-496. View Source
